sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate
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Overview
Description
Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate is a complex organic compound with a molecular formula of C14H21NaO11S. This compound is characterized by its multiple stereocenters and acetylated sugar moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate typically involves the acetylation of a sugar derivative followed by sulfation. The process begins with the protection of hydroxyl groups through acetylation using acetic anhydride in the presence of a catalyst like pyridine. The acetylated intermediate is then subjected to sulfation using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields hydroxyl derivatives of the sugar moiety.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Leads to different oxidation states and reduced forms of the compound.
Scientific Research Applications
Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s sulfate group can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect cellular processes such as signal transduction, enzyme activity, and membrane permeability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium;[(2R,3R,4S,5R,6S)-6-[(28R,34R,35R,38S,43S)-6-[(27R,31S,39R,46S)-2-[[(23S,24S,25R,26S,42R,52R,53S,54S,55S)-26-acetoxy-51,51,52,53,54-pentamethyl-54-(4-methylpent-4-enyl)-48-oxo-77-oxapentacycloicos-16(47)-en-24-yl]oxy]-4,5-dihydroxy-tetrahydropyran-39-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-38-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-(sulfonatooxymethyl)tetrahydropyran-2-yl]oxy-3,5-dihydroxy-tetrahydropyran-2-yl]methyl sulfate
- Streptomycin sulfate salt
Uniqueness
Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate is unique due to its specific stereochemistry and the presence of multiple acetyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H19NaO13S |
---|---|
Molecular Weight |
450.35 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H20O13S.Na/c1-6(15)23-11-10(5-22-28(19,20)21)27-14(26-9(4)18)13(25-8(3)17)12(11)24-7(2)16;/h10-14H,5H2,1-4H3,(H,19,20,21);/q;+1/p-1/t10-,11+,12+,13+,14?;/m1./s1 |
InChI Key |
SJZQSXVYAHZKPL-YNZRWFQPSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](OC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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